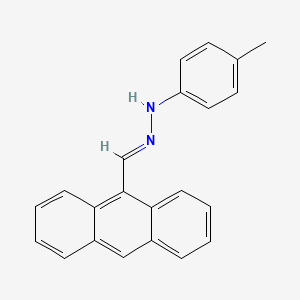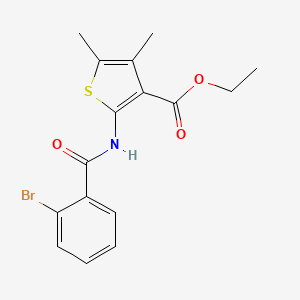
(1E)-1-(anthracen-9-ylmethylidene)-2-(4-methylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYLPHENYL)HYDRAZINE: is an organic compound that features a hydrazone linkage between an anthracene moiety and a para-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYLPHENYL)HYDRAZINE typically involves the condensation reaction between anthracene-9-carbaldehyde and 4-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted anthracene or phenyl derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, the compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. This makes it useful in imaging and diagnostic applications.
Medicine: Potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active compounds. The hydrazone linkage is a common motif in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYLPHENYL)HYDRAZINE largely depends on its application. In medicinal chemistry, the hydrazone linkage can interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The anthracene moiety can intercalate with DNA, potentially leading to anticancer activity by disrupting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Anthracene-9-carbaldehyde: A precursor in the synthesis of the target compound.
4-Methylphenylhydrazine: Another precursor used in the synthesis.
Anthraquinone: An oxidation product of the anthracene moiety.
Hydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic groups.
Uniqueness: The uniqueness of (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYLPHENYL)HYDRAZINE lies in its combination of the anthracene and para-methylphenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.
Propriétés
Formule moléculaire |
C22H18N2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-4-methylaniline |
InChI |
InChI=1S/C22H18N2/c1-16-10-12-19(13-11-16)24-23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15,24H,1H3/b23-15+ |
Clé InChI |
YITPNBOQCPRVHC-HZHRSRAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canonique |
CC1=CC=C(C=C1)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11553479.png)
![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11553485.png)
![N-(3-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11553494.png)
![4-chloro-N'-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B11553502.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553504.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11553505.png)

![ethyl 1-[2-(acetylamino)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11553513.png)
![2-[Ethyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11553525.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11553528.png)
![3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553534.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553546.png)
![(5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11553548.png)
![N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11553558.png)
